2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid
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Overview
Description
2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a phenoxy group attached to a propanoic acid moiety, with a nitroethenyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid typically involves the following steps:
Ethenylation: The nitro-substituted phenol is then subjected to ethenylation reactions to introduce the ethenyl group.
Esterification: The phenol derivative is esterified with propanoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethenylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include acetonitrile, dichloromethane, and ethanol.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenoxy group can interact with cellular membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)propanoic acid
- 2-(2,4-dichlorophenoxy)propanoic acid
- 2-(4-chloro-2-methylphenoxy)propanoic acid
Uniqueness
2-{4-[(E)-2-nitroethenyl]phenoxy}propanoic acid is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(E)-2-nitroethenyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(11(13)14)17-10-4-2-9(3-5-10)6-7-12(15)16/h2-8H,1H3,(H,13,14)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFETXHCRRLPDAC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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